molecular formula C19H18N2O B2746441 2-(4-Morpholinophenyl)quinoline CAS No. 861210-52-8

2-(4-Morpholinophenyl)quinoline

Cat. No. B2746441
CAS RN: 861210-52-8
M. Wt: 290.366
InChI Key: KDWCKAVDJBJVGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . The review highlights advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine, a related compound, has been reported .


Chemical Reactions Analysis

Quinoline derivatives have shown promising anticancer activity through different action mechanisms . For instance, 2-substituted quinoline derivatives have been synthesized and investigated .

Scientific Research Applications

Medicine

2-(4-Morpholinophenyl)quinoline derivatives have shown promise in various medical applications. They are explored for their antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic properties . These compounds are structurally diverse and can be designed to target a broad spectrum of bioactivities with low toxicity to human cells .

Materials Science

In the field of materials science, quinoline derivatives are gaining attention for their application in third-generation photovoltaics . They are considered for use in polymer solar cells and dye-synthesized solar cells due to their favorable absorption spectra and energy levels. Additionally, they are being investigated for their potential in organic light-emitting diodes (OLEDs) and transistors .

Chemical Synthesis

Quinoline and its derivatives are key intermediates in chemical synthesis. They are used in various transformations due to their double ring structure and the presence of a heteroatom (N), which allows for reactions like alkylation, thiolation, ring contraction, and annulation with additional cycles . These compounds are synthesized from α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .

Environmental Science

In environmental science, quinoline derivatives are studied for their degradation properties. Catalytic wet peroxide oxidation is one method where wastewater containing quinoline is treated with strong oxidizing agents and catalysts to degrade the compound, thus reducing environmental pollution .

Analytical Chemistry

Quinoline derivatives play a role in analytical chemistry as well. They are used in the synthesis of various compounds and can act as intermediates in the development of analytical reagents . Their structural properties allow for a wide range of chemical reactions, making them valuable in the synthesis of complex molecules for analytical purposes .

Pharmacology

In pharmacology, quinoline motifs are considered an indispensable pharmacophore due to their extensive benefits in medicinal chemistry research. They are involved in the development of novel drugs and are highlighted for their in vivo and in vitro screening potential, paving the way for future drug development .

Safety and Hazards

While specific safety data for “2-(4-Morpholinophenyl)quinoline” is not available, safety data sheets for related compounds like quinoline provide information on hazards, safe handling, and disposal .

Future Directions

Research on quinoline and its derivatives continues to be a topic of interest, particularly in the field of medicinal chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

4-(4-quinolin-2-ylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-4-18-15(3-1)7-10-19(20-18)16-5-8-17(9-6-16)21-11-13-22-14-12-21/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWCKAVDJBJVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholinophenyl)quinoline

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